4,4'-{[Methyl(phenyl)silanediyl]bis(oxy)}bis(2,2,6,6-tetramethylpiperidine)
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Overview
Description
4,4’-{[Methyl(phenyl)silanediyl]bis(oxy)}bis(2,2,6,6-tetramethylpiperidine) is a complex organosilicon compound It is characterized by the presence of a silane group bonded to a phenyl group and two tetramethylpiperidine groups through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[Methyl(phenyl)silanediyl]bis(oxy)}bis(2,2,6,6-tetramethylpiperidine) typically involves the condensation of 2-hydroxyethyl methacrylate with dichloromethyl phenyl silane in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to around 70°C and maintained at this temperature for a specific duration to achieve optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, advanced analytical techniques such as NMR spectroscopy and FTIR analysis are employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-{[Methyl(phenyl)silanediyl]bis(oxy)}bis(2,2,6,6-tetramethylpiperidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The silane group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silane compounds .
Scientific Research Applications
4,4’-{[Methyl(phenyl)silanediyl]bis(oxy)}bis(2,2,6,6-tetramethylpiperidine) has several scientific research applications:
Polymer Chemistry: It is used as a cross-linker in the preparation of polymer gels, enhancing the mechanical properties and stability of the resulting materials.
Materials Science: The compound is employed in the development of advanced materials with unique properties, such as improved thermal stability and resistance to degradation.
Biological Studies: Its potential biological activity is explored in various studies, including its use as a stabilizer for enzymes and other biomolecules.
Industrial Applications: The compound is utilized in the production of coatings, adhesives, and sealants, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of 4,4’-{[Methyl(phenyl)silanediyl]bis(oxy)}bis(2,2,6,6-tetramethylpiperidine) involves its interaction with various molecular targets. The silane group can form strong bonds with other molecules, leading to the formation of stable complexes. The tetramethylpiperidine groups contribute to the compound’s steric properties, influencing its reactivity and interactions with other molecules . The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(2,2’-Dimethylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate): Another silane-based cross-linker with similar applications in polymer chemistry.
(2,2’-Diphenylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate): A related compound with different substituents on the silane group, leading to variations in chemical properties and applications.
Uniqueness
4,4’-{[Methyl(phenyl)silanediyl]bis(oxy)}bis(2,2,6,6-tetramethylpiperidine) is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The presence of both the silane and tetramethylpiperidine groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
61670-22-2 |
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Molecular Formula |
C25H44N2O2Si |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
methyl-phenyl-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]silane |
InChI |
InChI=1S/C25H44N2O2Si/c1-22(2)15-19(16-23(3,4)26-22)28-30(9,21-13-11-10-12-14-21)29-20-17-24(5,6)27-25(7,8)18-20/h10-14,19-20,26-27H,15-18H2,1-9H3 |
InChI Key |
FQLBAMVGWZFBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)O[Si](C)(C2=CC=CC=C2)OC3CC(NC(C3)(C)C)(C)C)C |
Origin of Product |
United States |
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